5-Bromo-3-chlorobenzene-1,2-diamine 5-Bromo-3-chlorobenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 16429-44-0
VCID: VC1972079
InChI: InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
SMILES: C1=C(C=C(C(=C1N)N)Cl)Br
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol

5-Bromo-3-chlorobenzene-1,2-diamine

CAS No.: 16429-44-0

Cat. No.: VC1972079

Molecular Formula: C6H6BrClN2

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-chlorobenzene-1,2-diamine - 16429-44-0

Specification

CAS No. 16429-44-0
Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
IUPAC Name 5-bromo-3-chlorobenzene-1,2-diamine
Standard InChI InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Standard InChI Key VLJIODKDXFJLRA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)N)Cl)Br
Canonical SMILES C1=C(C=C(C(=C1N)N)Cl)Br

Introduction

Chemical Identity and Nomenclature

5-Bromo-3-chlorobenzene-1,2-diamine is a halogenated aromatic diamine with the molecular formula C₆H₆BrClN₂. This compound is registered under CAS number 16429-44-0 and is known by several synonyms in chemical literature and commercial catalogs . The compound's structural identity is defined by its substitution pattern, with two amino groups positioned ortho to each other on a benzene ring, accompanied by bromine and chlorine atoms at meta positions relative to each other.

Nomenclature and Identifiers

The compound is recognized by multiple naming conventions and identifiers as presented in Table 1.

Table 1: Chemical Identifiers for 5-Bromo-3-chlorobenzene-1,2-diamine

Identifier TypeValue
CAS Number16429-44-0
IUPAC Name5-bromo-3-chlorobenzene-1,2-diamine
Common Names1,2-Diamino-5-bromo-3-chlorobenzene; 5-Bromo-3-chloro-1,2-diaminobenzene
Molecular FormulaC₆H₆BrClN₂
Molecular Weight221.48 g/mol
InChI KeyVLJIODKDXFJLRA-UHFFFAOYSA-N
SMILESNC1=CC(Br)=CC(Cl)=C1N
MDL NumberMFCD12028675
European Community (EC) Number803-281-5
PubChem ID351528

Physicochemical Properties

The physicochemical properties of 5-Bromo-3-chlorobenzene-1,2-diamine determine its behavior in chemical reactions, biological systems, and industrial applications. These properties include solubility characteristics, lipophilicity, and various physical constants.

Physical Properties

The compound exists as a solid at room temperature with distinctive physical characteristics that influence its handling and storage requirements.

Table 2: Physical Properties of 5-Bromo-3-chlorobenzene-1,2-diamine

PropertyValue
Physical State (20°C)Solid
Melting Point57-60°C
Molar Refractivity47.96
Topological Polar Surface Area (TPSA)52.04 Ų
Number of Heavy Atoms10
Number of Aromatic Heavy Atoms6
Fraction Csp30.0
Number of Rotatable Bonds0
Number of H-bond Acceptors0.0
Number of H-bond Donors2.0

Solubility and Partition Coefficients

The compound's solubility characteristics and partition coefficients are crucial parameters for understanding its behavior in different media and its potential for biological applications.

Table 3: Solubility and Partition Coefficients

PropertyMethodValueClassification
Log P (octanol/water)iLOGP1.62-
Log P (octanol/water)XLOGP31.88-
Log P (octanol/water)WLOGP2.28-
Log P (octanol/water)MLOGP2.18-
Log P (octanol/water)SILICOS-IT1.74-
Consensus Log P (octanol/water)-1.94-
Log S (water solubility)ESOL-2.84 (0.319 mg/ml; 0.00144 mol/l)Soluble
Log S (water solubility)Ali-2.59 (0.563 mg/ml; 0.00254 mol/l)Soluble
Log S (water solubility)SILICOS-IT-3.15 (0.155 mg/ml; 0.0007 mol/l)Soluble
ParameterDetails
GHS PictogramsGHS05 (Corrosion), GHS07 (Exclamation mark)
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
H317: May cause an allergic skin reaction
Additional Hazard InformationH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310: Immediately call a POISON CENTER or doctor/physician
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
Hazard CodesC (Corrosive)
Risk Statements34-43
Safety Statements26-36/37/39-45
WGK Germany3
ParameterDetails
UN NumberUN 3259
Hazard Class8 (Corrosive)
Packing GroupIII
Long-term StorageStore at 2-8°C
Storage ConditionsKeep in dark place, inert atmosphere, room temperature for short-term storage
RIDADRUN 3259PSN1 8 / PGIII

Synthesis Methods and Chemical Reactivity

The synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine involves specific reaction conditions and methodologies designed to achieve selective halogenation of the aromatic ring alongside the maintenance of the diamine functionality.

Synthetic Approaches

Several synthetic routes have been documented for the preparation of 5-Bromo-3-chlorobenzene-1,2-diamine, with variations in reagents, conditions, and yields.

Table 6: Documented Synthesis Methods

MethodReagentsConditionsNotes
Reduction MethodConcentrated HCl, iron powder, methanol8-16°C, 16 hoursInvolves reduction of a nitro precursor followed by filtration, neutralization to pH 8 with NaHCO3, and extraction with ethyl acetate
Halogenation-Based SynthesisBromination and chlorination reagentsCareful temperature controlRequires potassium tert-butoxide as a base to facilitate specific substitutions on the aromatic ring while minimizing side reactions

Reactivity Profile

The reactivity of 5-Bromo-3-chlorobenzene-1,2-diamine is primarily determined by the electron-donating amino groups and the electron-withdrawing halogen substituents on the aromatic ring.

The compound's amino groups activate the aromatic ring toward electrophilic substitution reactions, making it reactive in various organic transformations. This activation is particularly important in the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. For example, the reaction with di(1H-imidazol-1-yl)methanone in chloroform at 60°C for 12 hours under nitrogen atmosphere yields a cyclic product with 76% yield .

Additionally, the compound can undergo cyclization reactions with appropriate carbonyl compounds. In one documented case, the reaction with 1,1,1-trimethoxyethane and ytterbium(III) triflate at 90°C for 1 hour resulted in the formation of 5-bromo-7-chloro-2-methyl-1H-benzo[d]imidazole with 100% yield .

Another significant reaction involves the formation of quinoxaline derivatives. The reaction with 2,3-dihydroxy-1,4-dioxane in ethanol at room temperature for 28 hours produces 7-bromo-5-chloroquinoxaline with a 92% yield .

Applications in Research and Industry

5-Bromo-3-chlorobenzene-1,2-diamine serves as a valuable building block in various applications, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound's unique structure with halogen substituents and amino functionality makes it useful in pharmaceutical research. The presence of both electron-donating (amino) and electron-withdrawing (halogen) groups creates a reactive scaffold for further modifications.

In pharmaceutical development, the compound serves as an important intermediate in the synthesis of heterocyclic compounds with potential biological activity. The transformation into benzimidazole derivatives, as documented in the synthesis methods, is particularly relevant for developing compounds with pharmacological properties .

Synthetic Utility

As a synthetic intermediate, 5-Bromo-3-chlorobenzene-1,2-diamine offers several advantages:

  • The halogen substituents provide sites for further functionalization through cross-coupling reactions

  • The ortho-diamine functionality enables the formation of various heterocyclic systems

  • The differential reactivity of bromine and chlorine allows for selective transformations

These properties make the compound valuable in the synthesis of complex molecules with specific substitution patterns that may be difficult to achieve through other routes.

Pharmacological and Biological Properties

The pharmacological and biological properties of 5-Bromo-3-chlorobenzene-1,2-diamine have been characterized through computational and experimental methods, providing insights into its potential behavior in biological systems.

Drug-Likeness and ADME Properties

Computational assessments of the compound's drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics offer preliminary insights into its potential utility in pharmaceutical research.

Table 7: Predicted Pharmacological Properties

PropertyPredictionNotes
GI AbsorptionHighSuggests good oral bioavailability
BBB PermeantYesMay cross the blood-brain barrier
P-glycoprotein SubstrateNoLess likely to be effluxed from cells
CYP1A2 InhibitorNo-
CYP2C19 InhibitorNo-
CYP2C9 InhibitorYesPotential for drug interactions
CYP2D6 InhibitorNo-
CYP3A4 InhibitorNo-
Log Kp (skin permeation)-6.32 cm/sModerate skin permeability
Bioavailability Score0.55Moderate predicted bioavailability

Drug-Likeness Assessments

Various computational models have been used to assess the drug-likeness of the compound according to established criteria.

Table 8: Drug-Likeness Assessment

Rule SetViolationsAssessment
Lipinski's Rule of Five0Compliant
Ghose FilterNone-
Veber Rules0Compliant
Egan's Pharmacokinetics0Compliant
Muegge's Filter0Compliant
PAINS0 alertsNo potential assay interference patterns
Brenk1 alert: heavy_metalContains bromine
LeadlikenessNo; 1 violation: MW<1.0-
Synthetic Accessibility1.92 (scale 1-10)Relatively easy to synthesize

Structural Analogs and Comparative Analysis

5-Bromo-3-chlorobenzene-1,2-diamine belongs to a family of halogenated diaminobenzenes, with several structural analogs that differ in the position and nature of substituents. Understanding these relationships provides insights into structure-activity patterns and optimization strategies.

Related Compounds

Several structural analogs of 5-Bromo-3-chlorobenzene-1,2-diamine have been documented, with variations in the halogen positions or substitution patterns.

Table 9: Structural Analogs of 5-Bromo-3-chlorobenzene-1,2-diamine

CompoundCAS NumberStructural DifferenceSimilarity Score
4-Bromo-3-chlorobenzene-1,2-diamine1008361-80-5Position of bromine changed from 5 to 40.92
3-Bromo-5-chlorobenzene-1,2-diamine500862-39-5Positions of bromine and chlorine interchangedNot specified
5-Bromo-3-methylbenzene-1,2-diamine76153-06-5Chlorine replaced with methyl groupNot specified

Comparative Reactivity

The reactivity of these compounds varies based on the electronic effects of the substituents and their positions on the aromatic ring. The presence of halogens (bromine and chlorine) enhances the electron-withdrawing properties of the benzene ring, influencing its reactivity in various chemical transformations.

When compared to 3-bromo-5-chlorobenzene-1,2-diamine, 5-bromo-3-chlorobenzene-1,2-diamine shows similar reactivity patterns but may exhibit subtle differences in regioselectivity during electrophilic substitution reactions due to the different positions of the halogen substituents .

The substitution of chlorine with a methyl group, as in 5-bromo-3-methylbenzene-1,2-diamine, introduces a mild electron-donating effect from the methyl group, which can increase the electron density of the aromatic ring and potentially enhance its reactivity toward electrophilic substitution reactions compared to the dichloro analog .

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